4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
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Overview
Description
4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazoles This compound is characterized by the presence of a sulfonyl group attached to a methylphenyl ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine typically involves multiple steps. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)phenylhydrazine to form an intermediate, which is then cyclized to produce the desired triazole compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper(I) iodide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
- Copper(II) [(4-methylphenyl)sulfonyl]-1H-imino-(2-phenyl-2-oxazoline)
Uniqueness
4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is unique due to the presence of both a sulfonyl group and a trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13F3N4O2S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |
InChI |
InChI=1S/C16H13F3N4O2S/c1-10-5-7-13(8-6-10)26(24,25)15-14(20)23(22-21-15)12-4-2-3-11(9-12)16(17,18)19/h2-9H,20H2,1H3 |
InChI Key |
DWGBQAHUECVXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N |
Origin of Product |
United States |
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